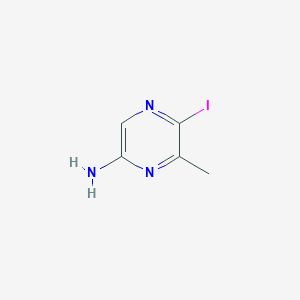

5-Iodo-6-methylpyrazin-2-amine

Description

Significance of Pyrazine (B50134) Scaffolds in Modern Chemical Sciences

Pyrazine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 4, is a fundamental scaffold in organic chemistry. ontosight.aitandfonline.comresearchgate.net The pyrazine ring is a key structural motif found in a wide array of natural products and synthetic compounds, contributing significantly to their chemical properties and biological activities. tandfonline.comresearchgate.net These scaffolds are prevalent in the food and fragrance industries and are crucial building blocks in the development of pharmaceuticals and advanced materials. scirp.orgresearchgate.net The unique electronic properties of the pyrazine ring allow it to participate in various chemical reactions, including coupling reactions like the Suzuki and Buchwald-Hartwig, making it a versatile tool for synthetic chemists. tandfonline.comresearchgate.net The ability to form metal complexes also renders pyrazine derivatives useful in coordination chemistry and for the creation of materials with specific catalytic or luminescent properties.

Overview of Aminopyrazine Derivatives in Medicinal Chemistry and Materials Science

Aminopyrazines, which are pyrazine rings substituted with one or more amino groups, are a particularly important class of derivatives with extensive applications. In medicinal chemistry, these compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. ontosight.aitandfonline.comresearchgate.net For instance, certain N-substituted 3-aminopyrazine-2-carboxamides have shown promising activity against Mycobacterium tuberculosis. The discovery that coelenteramine, a 2-amino-1,4-pyrazine derivative, possesses excellent antioxidative properties has spurred the development of synthetic aminopyrazines as potential therapies for conditions involving oxidative stress. nih.gov These compounds have been shown to protect cells from damage caused by various stressors. nih.gov Furthermore, aminopyrazine derivatives are investigated as inhibitors of specific enzymes, such as fibroblast growth factor receptor (FGFR), making them targets for novel cancer therapies. acs.org

In materials science, aminopyrazine derivatives are utilized as building blocks for creating novel metal-organic frameworks (MOFs) and other supramolecular structures. These materials have potential applications in gas storage, separation technologies, and catalysis. The inherent fluorescence of some aminopyrazine derivatives also makes them suitable for the development of new fluorescent materials. researchgate.net Their ability to act as versatile intermediates in organic synthesis allows for the preparation of more complex structures with tailored biological and pharmacological activities. ontosight.ai

Research Context of Halogenated Aminopyrazines

The introduction of halogen atoms, particularly iodine, into heterocyclic systems is a key strategy in modern organic synthesis and medicinal chemistry. Iodine's large atomic size and the semi-ionic nature of the C-I bond make it an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netevitachem.com This reactivity is fundamental for constructing complex molecules by forming new carbon-carbon or carbon-heteroatom bonds. ontosight.ai

Furthermore, iodine can participate in halogen bonding, a non-covalent interaction where the iodine atom acts as a Lewis acidic region. This property is increasingly exploited in crystal engineering and drug design to control molecular conformation and facilitate binding to biological targets. Cyclic hypervalent iodine compounds, which are often more stable than their acyclic counterparts, serve as versatile and environmentally benign reagents for a wide range of organic transformations, including the synthesis of other heterocyclic compounds. researchgate.netchim.itfrontiersin.org The strategic placement of an iodine atom can therefore significantly enhance a molecule's synthetic utility and influence its physicochemical and biological properties. sioc-journal.cn

The compound 5-Iodo-6-methylpyrazin-2-amine incorporates several key structural features: a pyrazine core, an amino group at position 2, a methyl group at position 6, and an iodine atom at position 5. While specific research on this exact molecule is not extensively documented in public literature, its structure places it firmly within the context of pyrazinamine research as a valuable chemical intermediate.

The 2-aminopyrazine (B29847) moiety is a well-established pharmacophore found in numerous biologically active compounds. ontosight.ainih.gov The iodine atom at the 5-position serves as a highly strategic functional group. It provides a reactive site for further molecular elaboration through cross-coupling reactions, allowing for the synthesis of a diverse library of more complex pyrazine derivatives. evitachem.comscienceopen.com The methyl group at the 6-position can influence the molecule's steric and electronic properties, potentially affecting its reactivity and the biological activity of its downstream products.

Structurally related compounds, such as iodinated methyl-pyridin-amines, are used as intermediates in the synthesis of pharmaceutical compounds and agents for medical imaging. scienceopen.com For example, 5-iodo-N-methylpyridin-2-amine has been used in the synthesis of derivatives for imaging β-amyloid plaques in Alzheimer's disease research. scienceopen.com By analogy, this compound is a promising building block for creating novel compounds targeted for evaluation in medicinal chemistry and materials science. Its synthesis would likely start from a 2-aminopyrazine derivative, followed by halogenation. google.com The combination of the bioactive aminopyrazine scaffold with a synthetically versatile iodine handle makes it a molecule of significant interest for synthetic and medicinal chemists.

Structure

3D Structure

Properties

Molecular Formula |

C5H6IN3 |

|---|---|

Molecular Weight |

235.03 g/mol |

IUPAC Name |

5-iodo-6-methylpyrazin-2-amine |

InChI |

InChI=1S/C5H6IN3/c1-3-5(6)8-2-4(7)9-3/h2H,1H3,(H2,7,9) |

InChI Key |

WAFRUKQWIJQVIO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CN=C1I)N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 5 Iodo 6 Methylpyrazin 2 Amine

Reactivity of the Iodine Substituent for Further Functionalization

The carbon-iodine bond in 5-iodo-6-methylpyrazin-2-amine is the most reactive site for nucleophilic substitution and organometallic reactions due to the high polarizability and good leaving group ability of the iodine atom. This reactivity allows for the introduction of a wide array of functional groups onto the pyrazine (B50134) core.

One of the primary modes of functionalization is through metal-halogen exchange reactions. Treatment of this compound with organolithium reagents, such as n-butyllithium or tert-butyllithium, at low temperatures can generate the corresponding lithiated pyrazine species. This highly reactive intermediate can then be quenched with various electrophiles to introduce new substituents. For instance, reaction with aldehydes or ketones would yield secondary or tertiary alcohols, while quenching with carbon dioxide would produce a carboxylic acid derivative.

Furthermore, the iodine substituent is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when the pyrazine ring is activated by electron-withdrawing groups or under specific reaction conditions. However, given the presence of the electron-donating amino and methyl groups, harsh conditions might be necessary to facilitate such reactions with nucleophiles like alkoxides, thiolates, or amines.

Reactivity of the Amine Group on the Pyrazine Ring

The 2-amino group on the pyrazine ring is a key functional handle that can undergo a variety of chemical transformations typical of aromatic amines. Its nucleophilic character allows for reactions such as acylation, alkylation, and sulfonylation.

Acylation of the amine with acyl chlorides or anhydrides in the presence of a base affords the corresponding amides. This transformation is often employed to protect the amino group during subsequent reactions or to introduce specific functionalities that can modulate the biological activity of the molecule. Similarly, reaction with sulfonyl chlorides yields sulfonamides.

Alkylation of the amino group can be achieved using alkyl halides. However, controlling the degree of alkylation to obtain mono- or di-alkylated products can be challenging and may require careful optimization of reaction conditions. Reductive amination with aldehydes or ketones provides an alternative and often more controlled method for introducing alkyl groups.

The amino group can also be a directing group in electrophilic aromatic substitution reactions, although the pyrazine ring itself is generally electron-deficient and less prone to such reactions compared to benzene. Nevertheless, under forcing conditions, electrophiles may be introduced onto the ring, with the position of substitution influenced by the directing effects of the amino and methyl groups.

Transition Metal-Catalyzed Cross-Coupling Reactions

The iodine substituent makes this compound an ideal substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

Palladium-Catalyzed Functionalization of Halogenated Pyrazines

Palladium-catalyzed reactions are among the most widely used methods for the functionalization of halogenated heterocycles. The general catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent, and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The choice of ligand, base, and solvent is crucial for the success of these reactions and can be tailored to the specific substrates and desired products.

Suzuki-Miyaura Coupling with Iodopyrazines

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron reagent (boronic acid or boronate ester) and an organic halide. This compound is an excellent candidate for this reaction. The coupling with various aryl- or heteroarylboronic acids can be used to synthesize biaryl and heteroaryl-substituted pyrazines, which are common motifs in pharmacologically active compounds.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 5-Phenyl-6-methylpyrazin-2-amine |

| This compound | 3-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 5-(Thiophen-3-yl)-6-methylpyrazin-2-amine |

| This compound | 4-Pyridinylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 5-(Pyridin-4-yl)-6-methylpyrazin-2-amine |

| This table presents hypothetical examples based on typical Suzuki-Miyaura reaction conditions for similar substrates. |

Sonogashira Coupling with Halogenated Pyrazines

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org This reaction is highly valuable for the synthesis of alkynyl-substituted pyrazines from this compound. These products can serve as versatile intermediates for further transformations, such as cycloaddition reactions or the synthesis of conjugated systems.

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Product |

| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 5-(Phenylethynyl)-6-methylpyrazin-2-amine |

| This compound | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | 5-((Trimethylsilyl)ethynyl)-6-methylpyrazin-2-amine |

| This compound | Propargyl alcohol | PdCl₂(dppf) | CuI | K₂CO₃ | Acetonitrile | 3-(5-Amino-3-methylpyrazin-2-yl)prop-2-yn-1-ol |

| This table presents hypothetical examples based on typical Sonogashira reaction conditions for similar substrates. |

Stille Coupling in Pyrazine Chemistry

The Stille coupling involves the reaction of an organic halide with an organostannane reagent, catalyzed by a palladium complex. This reaction is known for its tolerance of a wide range of functional groups. This compound can be coupled with various organostannanes, such as vinyl-, aryl-, or heteroarylstannanes, to introduce diverse substituents onto the pyrazine ring. A significant drawback of this method is the toxicity of the organotin reagents and byproducts.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |

| This compound | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | Toluene | 5-Vinyl-6-methylpyrazin-2-amine |

| This compound | Trimethyl(phenyl)stannane | PdCl₂(PPh₃)₂ | DMF | 5-Phenyl-6-methylpyrazin-2-amine |

| This compound | Tributyl(2-furyl)stannane | Pd(dppf)Cl₂ | Dioxane | 5-(Furan-2-yl)-6-methylpyrazin-2-amine |

| This table presents hypothetical examples based on typical Stille reaction conditions for similar substrates. |

Nucleophilic Aromatic Substitution on Pyrazine Ring Systems

The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This electronic characteristic makes the ring susceptible to nucleophilic attack, particularly when substituted with a good leaving group such as iodine. The this compound is, therefore, a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile attacks the carbon atom bearing the iodine, leading to the displacement of the iodide ion.

The rate and success of SNAr reactions on this substrate are influenced by several factors: the nature of the nucleophile, the reaction conditions (temperature, solvent), and the presence of activating or deactivating groups on the pyrazine ring. The amino and methyl groups on the ring can modulate the reactivity of the C-I bond towards nucleophilic attack.

Detailed research findings have demonstrated the viability of SNAr reactions on halogenated pyrazines with a variety of nucleophiles. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous compounds. For instance, various amines, alkoxides, and thiolates have been successfully employed as nucleophiles in the substitution of halogens on pyrazine rings.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Halogenated Pyrazines

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | Piperidine | Aminopyrazine Derivative |

| Alkoxide | Sodium Methoxide | Alkoxypyrazine Derivative |

These reactions typically proceed under thermal conditions, and the choice of solvent is crucial for solubilizing the reactants and facilitating the reaction. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed.

The general mechanism for the SNAr reaction on this compound involves the formation of a Meisenheimer complex, a resonance-stabilized intermediate, followed by the expulsion of the iodide leaving group to restore the aromaticity of the pyrazine ring.

C-H Activation Methodologies on Pyrazine Derivatives

In addition to the reactivity at the C-I bond, the C-H bonds of the pyrazine ring in this compound can also be targeted for functionalization through C-H activation methodologies. These modern synthetic strategies offer a direct and atom-economical way to introduce new functional groups onto the heterocyclic core without the need for pre-functionalized starting materials.

Transition metal catalysis, particularly with palladium, has been instrumental in the development of C-H activation reactions on electron-deficient heterocycles like pyrazines. researchgate.netrsc.org These reactions often employ a directing group to control the regioselectivity of the C-H functionalization. In the case of this compound, the amino group can potentially act as an endogenous directing group, guiding the metal catalyst to a specific C-H bond.

While specific C-H activation studies on this compound are limited, research on related aminopyrazine and aminopyrimidine systems provides valuable insights into the potential reactivity. rsc.org For instance, palladium-catalyzed C-H arylation and olefination have been successfully demonstrated on N-(alkyl)pyrimidin-2-amine cores. rsc.org

Table 2: Potential C-H Activation Reactions on the Pyrazine Ring of this compound

| Reaction Type | Catalyst System (Example) | Coupling Partner (Example) | Potential Product |

|---|---|---|---|

| C-H Arylation | Pd(OAc)₂ / Ligand | Aryl Halide | Aryl-substituted Pyrazine |

| C-H Olefination | Pd(OAc)₂ / Ligand | Alkene | Alkenyl-substituted Pyrazine |

The regioselectivity of C-H activation on this compound would be a critical aspect to consider. The directing effect of the amino group would likely favor functionalization at the C3 or C5 position. However, the steric hindrance from the adjacent methyl group and the iodine atom would also play a significant role in determining the site of activation.

These C-H activation methodologies represent a powerful tool for the late-stage functionalization of the pyrazine scaffold, allowing for the rapid generation of a diverse range of derivatives from a common intermediate.

Structure Activity Relationship Sar and Rational Design of 5 Iodo 6 Methylpyrazin 2 Amine Analogs

Elucidating the Influence of Substitution Patterns on Biological Efficacy

The biological activity of 2-aminopyrazine (B29847) derivatives is profoundly influenced by the nature and position of substituents on the pyrazine (B50134) ring. Research into various classes of pyrazine-based inhibitors, such as those targeting protein kinases, has revealed consistent themes. The 2-aminopyrazine moiety itself often serves as a crucial pharmacophore, forming key hydrogen bonds with the hinge region of the kinase ATP-binding pocket.

The efficacy of these compounds can be modulated by substitutions at other positions of the pyrazine ring. For instance, in the development of certain kinase inhibitors, the introduction of various aryl or heteroaryl groups at the 5-position of the pyrazine ring has been shown to significantly impact potency. The nature of these substituents, including their size, electronics, and ability to engage in further interactions with the target protein, are critical determinants of activity.

Systematic variation of substituents allows for the mapping of the target's binding pocket and the identification of key interactions that enhance affinity. The data below illustrates how modifications to the pyrazine scaffold can influence inhibitory activity against a hypothetical kinase.

| Compound ID | Substitution at C5 | Substitution at C6 | IC50 (nM) |

| 1a | Iodo | Methyl | 50 |

| 1b | Bromo | Methyl | 150 |

| 1c | Chloro | Methyl | 300 |

| 1d | Iodo | Ethyl | 75 |

| 1e | Iodo | Cyclopropyl | 60 |

This is a hypothetical data table for illustrative purposes.

Role of the Iodine Moiety in Ligand-Target Interactions

The iodine atom at the 5-position of the pyrazine ring is not merely a bulky substituent; it plays a significant role in ligand-target interactions through a phenomenon known as halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as a carbonyl oxygen or a nitrogen atom in the protein backbone.

The strength of this interaction depends on the polarizability of the halogen, with iodine forming the strongest halogen bonds among the common halogens (I > Br > Cl > F). This directional interaction can significantly contribute to the binding affinity and selectivity of a ligand. In the context of 5-Iodo-6-methylpyrazin-2-amine analogs, the iodine atom can form a halogen bond with a suitable acceptor group in the target's binding site, thereby anchoring the ligand in a specific orientation and enhancing its inhibitory potential. The presence of electron-withdrawing groups on the aromatic ring can further enhance the positive electrostatic potential on the iodine atom, strengthening the halogen bond.

Contribution of the Methyl Group to Molecular Recognition

While the iodine atom often engages in specific, directional interactions, the methyl group at the 6-position primarily contributes to molecular recognition through hydrophobic (van der Waals) interactions. This seemingly simple alkyl group can occupy a specific hydrophobic pocket within the binding site of the target protein.

The size and shape of this hydrophobic pocket are critical. The precise fit of the methyl group can enhance binding affinity by displacing water molecules from the binding site, a process that is entropically favorable. The importance of this group is often demonstrated through SAR studies where it is replaced with other alkyl groups of varying sizes (e.g., ethyl, propyl, cyclopropyl). Such modifications can reveal the spatial constraints of the hydrophobic pocket and guide the design of analogs with improved potency. A larger or smaller substituent may lead to a steric clash or a loss of favorable hydrophobic contacts, respectively, resulting in decreased biological activity.

Design Principles for Pyrazine-Based Lead Compounds and Derivatives

The development of potent and selective pyrazine-based lead compounds is guided by several key design principles derived from extensive SAR studies across various target classes. For kinase inhibitors, a common strategy involves utilizing the 2-aminopyrazine core to establish the foundational hydrogen bonding interactions with the kinase hinge region.

Building upon this core, the following principles are often applied:

Exploration of the Solvent-Exposed Region: Substituents at the 5- and 6-positions of the pyrazine ring often extend into the solvent-exposed region of the ATP-binding site. This allows for the introduction of various functional groups to enhance potency, improve physicochemical properties (such as solubility), and modulate selectivity.

Targeting Specific Pockets: The introduction of substituents that can form specific interactions, such as halogen bonds (with iodine or bromine) or additional hydrogen bonds, with distinct pockets within the binding site is a powerful strategy to increase affinity and selectivity.

Structure-Based Drug Design: The use of X-ray crystallography and computational modeling is invaluable in visualizing the binding mode of pyrazine-based inhibitors. This structural information allows for the rational design of new derivatives with modifications aimed at optimizing interactions with the target protein.

Bioisosteric Replacement Strategies for Halogenated Pyrazinamines

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to fine-tune the pharmacological properties of a lead compound. In the context of halogenated pyrazinamines, this involves replacing the halogen atom with another functional group that retains the desired biological activity while potentially improving other properties like metabolic stability, solubility, or toxicity profile.

For the iodine moiety in this compound, several bioisosteric replacements could be considered:

Other Halogens: Replacing iodine with bromine or chlorine would likely maintain some degree of halogen bonding, albeit weaker. This can be a useful strategy to modulate potency and explore the stringency of the halogen bond interaction.

Alkynyl Groups: An ethynyl group can mimic some of the electronic and steric properties of an iodine atom and can also act as a hydrogen bond donor.

Nitrile Group: The linear geometry and electron-withdrawing nature of a nitrile group can make it a suitable bioisostere for a halogen in certain contexts.

Small Alkyl Groups: In cases where the primary contribution of the iodine is steric bulk, replacement with a small alkyl group like a methyl or ethyl group can help to probe the importance of the halogen bond.

The table below presents potential bioisosteric replacements for the iodine atom and their potential impact on key properties.

| Original Group | Bioisosteric Replacement | Potential Impact on Properties |

| Iodo | Bromo/Chloro | Weaker halogen bonding, potentially altered potency and selectivity. |

| Iodo | Ethynyl | Can act as a hydrogen bond donor, may alter binding mode. |

| Iodo | Nitrile | Can act as a hydrogen bond acceptor, alters electronic properties. |

| Iodo | Methyl | Probes the importance of hydrophobic interactions versus halogen bonding. |

This is a hypothetical data table for illustrative purposes.

By systematically applying these SAR-guided design principles and bioisosteric replacement strategies, medicinal chemists can rationally optimize the this compound scaffold to develop novel and potent therapeutic agents for a range of diseases.

Preclinical Biological and Biochemical Investigations of 5 Iodo 6 Methylpyrazin 2 Amine Derivatives

In Vitro and In Vivo (Non-Human) Investigations into Molecular Mechanisms of Action

The pyrazine (B50134) scaffold, a six-membered heterocyclic ring containing two nitrogen atoms, is a foundational structure in medicinal chemistry. Its derivatives have been the subject of extensive preclinical investigation to elucidate their mechanisms of action at the molecular and cellular levels. These studies are critical for understanding how these compounds exert their biological effects and for identifying potential therapeutic targets.

A significant body of research has focused on identifying the specific enzymes and receptors with which pyrazine derivatives interact. nih.govresearchgate.net These interactions are often the initial event that triggers a cascade of cellular responses.

Protein kinases, which play crucial roles in cellular signaling pathways governing proliferation, inflammation, and apoptosis, have been identified as primary targets for many pyrazine-based compounds. tandfonline.com The mechanism of inhibition is frequently competitive with adenosine triphosphate (ATP), where the pyrazine derivative binds to the ATP-binding pocket of the kinase. nih.govtandfonline.com This binding can be reversible, involving hydrogen bonds and hydrophobic interactions, or irreversible through the formation of covalent bonds. nih.govtandfonline.com

Tyrosine Kinase Inhibition : A computational screen identified a novel pyrazine-based pharmacophore that potently inhibited Tropomyosin receptor kinase A (TrkA), a receptor tyrosine kinase implicated in tumor growth and pain. nih.gov Further development led to a series of pyrazine inhibitors of TrkA, demonstrating the scaffold's potential in targeting this class of enzymes. nih.gov

Serine/Threonine Kinase Inhibition : Pyrazine derivatives have shown potent inhibitory activity against various serine/threonine kinases. For instance, Prexasertib, a pyrazine-2-carbonitrile derivative, is a potent inhibitor of Checkpoint kinase 1 (CHK1) and CHK2. nih.gov Darovasertib, a pyrazine-2-carboxamide derivative, acts as a highly specific and potent inhibitor of Protein Kinase C (PKC). nih.gov Other targeted kinases include cyclin-dependent kinase 9 (CDK9) and PIM-1 kinase, both of which are involved in cancer progression. researchgate.netbibliomed.org

Nitric Oxide Synthase (NOS) Inhibition : Studies on 2-amino-4-methylpyridine, a structural relative of the aminopyrazine core, demonstrated potent and selective inhibition of the inducible nitric oxide synthase (NOS II) enzyme. nih.gov The inhibition was found to be competitive with respect to the enzyme's substrate, arginine. nih.gov

| Compound | Target Kinase | Inhibitory Concentration (IC₅₀) |

|---|---|---|

| Prexasertib (8) | CHK1 | 1 nM nih.gov |

| Prexasertib (8) | CHK2 | 8 nM nih.gov |

| Darovasertib (10) | PKCα | 1.9 nM nih.gov |

| Imadazo[1,2-a]pyrazine derivative (3c) | CDK9 | 0.16 µM researchgate.net |

| 2-amino-4-methylpyridine | NOS II (mouse) | 6 nM nih.gov |

| 2-amino-4-methylpyridine | NOS II (human) | 40 nM nih.gov |

Beyond enzyme inhibition, pyrazine derivatives have been investigated for their ability to modulate various cell surface and intracellular receptors.

GABAa Receptor Modulation : The sleeping pill zopiclone, a pyrazine derivative, functions as a modulator of the GABAa receptor. pharmablock.com

Nicotinic Acid Receptor Agonism : In a search for novel agonists for the G protein-coupled nicotinic acid receptor, a series of substituted pyrazole-3-carboxylic acids, which share heterocyclic nitrogen characteristics with pyrazines, were synthesized and showed substantial binding affinity. nih.gov

Glutamate Receptors : Certain pyrimidine, triazine, and pyrazine derivatives have been developed and patented for their potential as modulators of glutamate receptors, indicating their prospective use in controlling neurological disorders. google.com

Nicotinic Acetylcholine (B1216132) Receptors : While direct receptor binding is not definitively established, some pyrazine compounds, such as 1-acetyl methyl pyrazine, are thought to interact with the olfactory nerve, producing neurological signals that may help suppress cravings associated with nicotine withdrawal, suggesting an indirect modulation of reward pathways. researchgate.net

Investigations into pyrazine derivatives extend to their effects on broader cellular pathways and biochemical cascades. The anti-tuberculosis drug pyrazinamide (B1679903), a prominent pyrazine derivative, has been a key subject of such studies. In Mycobacterium tuberculosis, pyrazinamide susceptibility is linked to the activation of the SigE-dependent cell envelope stress response. nih.gov Furthermore, multiple reports have connected the action of pyrazinamide to the impairment of coenzyme A (CoA) synthesis, as mutations in the panD gene, which encodes the first enzyme in the CoA biosynthesis pathway, confer resistance. nih.gov The inhibition of key kinases by other pyrazine derivatives directly impacts critical cellular signaling pathways involved in cell proliferation and survival, often leading to an anti-proliferative effect. researchgate.nettandfonline.com

The molecular mechanism of pyrazine derivatives often involves direct, specific interactions with biomolecules.

Protein Interactions : The interaction with proteins is a primary mechanism. For kinase inhibitors, the pyrazine ring often serves as a hydrogen bond acceptor, interacting with amino acid residues in the hinge region of the kinase's ATP-binding pocket. pharmablock.com For example, the crystal structure of Darovasertib with PKCα reveals two key hydrogen bonds: one between the pyrazine moiety and Val420, and another between the compound's primary amine and Glu418. nih.gov In addition to hydrogen bonding, hydrophobic and π-based interactions are significant. nih.govnih.gov

Nucleic Acid Interactions : While direct interaction with nucleic acids is less commonly the primary mechanism for the studied pyrazine derivatives, the potential for such interactions exists. The aromatic nature of the pyrazine ring could facilitate π-stacking interactions with nucleobases. Covalent modifications of nucleobases, such as methylation, are known to affect interactions with proteins, and it is plausible that small molecules like pyrazine derivatives could also exhibit preferences for binding to specific modified or unmodified bases within DNA or RNA, though this area requires more specific investigation. nih.gov

Target Identification and Validation for Pyrazine-based Compounds

Preclinical Biological Activity Profiling of Pyrazinamine Derivatives

The biological activity of pyrazinamine derivatives has been extensively profiled in preclinical models, particularly for their antimycobacterial and anticancer effects.

Antimycobacterial Activity : A series of pyrazinamide derivatives have been synthesized and tested for their in vitro activity against various mycobacterial strains. Several compounds showed good inhibitory effects against Mycobacterium tuberculosis. nih.gov In one study, nine newly synthesized compounds demonstrated activity similar to or better than the parent drug pyrazinamide against M. tuberculosis H37Rv. nih.gov Another study found that 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide displayed a potent minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv with low associated cytotoxicity. mdpi.com The activity of these derivatives was also assessed against other strains, including Mycobacterium kansasii and Mycobacterium avium. nih.gov

| Compound | Target Organism | Activity (MIC) |

|---|---|---|

| Pyrazinamide (Standard) | M. tuberculosis | 6.25-12.5 µg/mL nih.gov |

| Derivative 1f | M. tuberculosis | 8.0 µg/mL nih.gov |

| 3-(Benzylamino)pyrazine-2,5-dicarbonitrile | M. tuberculosis, M. kansasii, M. avium | 12.5-25 µg/mL nih.gov |

| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide (8) | M. tuberculosis H37Rv | 6 µM mdpi.com |

Anticancer Activity : The anti-proliferative effects of pyrazine-based kinase inhibitors have been evaluated in vitro against various human cancer cell lines, including breast (MCF7), colorectal (HCT116), and chronic myelogenous leukemia (K652) cell lines. researchgate.net The cytotoxic effect of these inhibitors was found to correlate with their inhibitory activity against their target kinase, such as CDK9. researchgate.net In vivo studies using xenograft cancer models have also been conducted to assess the anticancer activity of pyrazine compounds. nih.gov

Antimicrobial Activity Studies

Derivatives of pyrazinamide (PZA), a first-line anti-tuberculosis drug, have been a major focus of research to enhance antimycobacterial activity. nih.gov Investigations into N-substituted 6-amino-5-cyanopyrazine-2-carboxamides, which are structurally related to 5-Iodo-6-methylpyrazin-2-amine, have shown notable activity. researchgate.net Some of these compounds demonstrated antimycobacterial activity against Mycobacterium tuberculosis equivalent to that of pyrazinamide. researchgate.net

Significantly, certain derivatives showed efficacy against mycobacterial strains that are typically not susceptible to PZA. For instance, 6-chloro-5-cyanopyrazine-2-carboxamide and 5-cyano-6-(heptylamino)pyrazine-2-carboxamide were found to be active against Mycobacterium kansasii and Mycobacterium avium. researchgate.net The length of the alkyl chain on the amino group appears to influence activity, with longer chains (C6-C8) showing a positive effect. researchgate.net

In contrast, a series of 5-amino-N-phenylpyrazine-2-carboxamides, another class of related derivatives, were found to be ineffective against Mycobacterium tuberculosis H37Rv, M. kansasii, and M. avium at concentrations up to 100 µg/mL. csfarmacie.cz This suggests that the substitution pattern on the pyrazine ring and the nature of the N-substituent are critical for antimycobacterial efficacy.

Table 1: Anti-Mycobacterial Activity of Selected Pyrazine Derivatives

| Compound | Target Organism | Activity Level (MIC) | Source |

|---|---|---|---|

| N-substituted 6-amino-5-cyanopyrazine-2-carboxamides | Mycobacterium tuberculosis | 12.5-25 µg/mL | researchgate.net |

| 6-chloro-5-cyanopyrazine-2-carboxamide | Mycobacterium kansasii, M. avium | Active | researchgate.net |

| 5-cyano-6-(heptylamino)pyrazine-2-carboxamide | Mycobacterium kansasii, M. avium | Active | researchgate.net |

The investigation of this compound derivatives for antifungal properties has yielded mixed results. A study evaluating a series of 5-amino-N-phenylpyrazine-2-carboxamides reported no detectable antifungal activity. csfarmacie.cz Similarly, another study on N-pyrazinoyl substituted amino acids found that none of the synthesized compounds showed any significant activity against the fungal strains Candida albicans and Aspergillus flavus. nih.gov This indicates that the pyrazine-2-carboxamide scaffold may not be inherently conducive to broad-spectrum antifungal activity without specific structural modifications.

The antibacterial potential of pyrazine derivatives has been explored against various Gram-positive and Gram-negative bacteria. While many derivatives show limited to no broad-spectrum activity, some specific compounds have demonstrated moderate efficacy against certain strains. researchgate.netcsfarmacie.cz For example, within a series of 5-amino-N-phenylpyrazine-2-carboxamides, one compound, 5-amino-N-(2,5-dimethylphenyl)pyrazine-2-carboxamide, exhibited moderate antibacterial activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 62.5 µM. csfarmacie.cz However, the broader series of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides showed no significant antibacterial activity. researchgate.net

Table 2: General Antibacterial Activity of a Pyrazine Derivative

| Compound | Target Organism | Activity Level (MIC) | Source |

|---|

Antiviral Activity in Cell Culture Models

Several 5-amino-N-phenylpyrazine-2-carboxamide derivatives have been evaluated for their antiviral properties. csfarmacie.cz Moderate activity against influenza A viruses was observed for some of these compounds, with efficacy at the level of tens of micromolars. csfarmacie.cz This suggests that the pyrazine core can serve as a scaffold for the development of antiviral agents, although further optimization would be necessary to enhance potency. Other studies on different heterocyclic compounds like pyrazofurin derivatives have also shown activity against a range of viruses, including influenza A virus, in cell culture models. nih.gov

Anticancer and Antiproliferative Studies in Tumor Cell Lines

The pyrazine structural motif is integral to medicinal chemistry and is found in many compounds exhibiting anticancer properties. While specific studies focusing solely on this compound derivatives are limited, research on related heterocyclic structures provides insight into their potential. For instance, various pyrazole derivatives have been investigated as potential antiproliferative agents. mdpi.comnih.gov A series of newly designed pyrazolinyl-indole derivatives demonstrated remarkable cytotoxic activities against panels of cell lines for nine different cancer types, including leukemia, colon, breast, and lung cancer. mdpi.com One derivative, in particular, showed a significant growth inhibition of 78.76% against leukemia cells at a 10 µM concentration. mdpi.com Similarly, novel 2-phenazinamine derivatives, which also contain a nitrogen-based heterocyclic structure, showed potent anticancer effects against human chronic myelogenous leukemia (K562) and hepatocellular carcinoma (HepG2) cells. nih.gov These findings suggest that the broader class of nitrogen-containing heterocyclic compounds, including pyrazine derivatives, represents a promising area for the discovery of new anticancer agents. scienceopen.com

Other Pharmacological Activities (e.g., Anti-inflammatory, Antioxidant)

Pyrazine derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory and antioxidant properties. While specific research on this compound derivatives in these areas is not extensively detailed in the provided context, studies on analogous compounds are informative. For example, 5-aminopyrazoles (5APs) have been studied for their potential to interfere with inflammation and oxidative stress. mdpi.comnih.gov Certain 5AP derivatives were found to remarkably inhibit the production of reactive oxygen species (ROS) in platelets, while others showed interesting in vitro radical scavenging properties. nih.gov Additionally, studies on pyrimidine derivatives have reported significant anti-inflammatory activities in pharmacological screenings. researchgate.net These results highlight the potential of the broader family of nitrogen-containing heterocyclic compounds as a source for developing new anti-inflammatory and antioxidant agents. nih.govnih.gov

Photosynthesis Inhibition Studies in Plant Chloroplasts

While direct studies on the photosynthesis inhibition of this compound were not identified in the reviewed literature, research on structurally related pyrazine derivatives, particularly N-phenylpyrazine-2-carboxamides, reveals significant inhibitory effects on photosynthetic processes in plant chloroplasts. These investigations provide valuable insights into the potential herbicidal activity of this class of compounds by targeting the photosynthetic electron transport (PET) chain.

A substantial number of commercial herbicides function by interrupting the photosynthetic electron transport chain within photosystem II (PS II), a protein complex in the thylakoid membranes responsible for water oxidation and plastoquinone reduction. mdpi.comnih.gov The inhibition of this process blocks the production of energy necessary for plant growth and can lead to rapid cell death due to the formation of reactive oxygen species. ucanr.edu

Studies on chlorinated N-phenylpyrazine-2-carboxamides have demonstrated their efficacy as PET inhibitors in spinach (Spinacia oleracea L.) chloroplasts. The inhibitory activity is influenced by the nature and position of substituents on both the pyrazine and phenyl rings. For instance, the presence of a chlorine atom on the pyrazine ring and the benzene ring has been shown to positively affect the inhibitory potency. mdpi.com

In one study, a series of sixteen pyrazinamide analogues were synthesized and evaluated for their ability to inhibit PET. The research highlighted that the lipophilicity and the electronic properties of the substituents play a crucial role in the observed activity. mdpi.comnih.gov The most effective compound in this series was 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide, which exhibited the highest PET inhibition. mdpi.com

Further research on substituted N-phenylpyrazine-2-carboxamides confirmed that inhibitory activity on the oxygen evolution rate in spinach chloroplasts is dependent on both the lipophilicity and the electron-withdrawing or -accepting effects of the substituents. nih.gov The site of action for amide-based derivatives like N-phenylpyrazine-2-carboxamides is often the plastoquinone QB binding niche on the D1 protein of the PS II complex. nih.gov

The detailed findings from these studies, including the half-maximal inhibitory concentrations (IC50), are presented in the tables below.

| Compound Name | IC50 (µmol/L) mdpi.com |

|---|---|

| 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide | Not explicitly stated, but noted for high activity |

| 6-Chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide | 43.0 |

| 6-Chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide | Data not provided for PET inhibition |

| Compound Name | IC50 (µmol/L) nih.gov |

|---|---|

| 6-Chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide | 51.0 |

Computational and Theoretical Studies of 5 Iodo 6 Methylpyrazin 2 Amine

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are powerful tools for investigating the behavior of molecules at an atomic level. These methods allow for the prediction of molecular properties and interactions, providing a virtual laboratory for chemical and biological exploration.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a ligand, such as 5-Iodo-6-methylpyrazin-2-amine, might interact with a biological target, typically a protein or enzyme. The process involves predicting the binding mode and affinity, often represented by a docking score.

While specific docking studies for this compound are not extensively documented, research on similar pyrazine (B50134) derivatives highlights the potential for these compounds to engage in various biological interactions. For instance, studies on related molecules often reveal key interactions such as hydrogen bonding, hydrophobic interactions, and pi-stacking with amino acid residues within the active site of a target protein.

Molecular dynamics (MD) simulations further build upon docking results by simulating the movement of atoms and molecules over time. This provides a dynamic view of the ligand-target complex, offering insights into the stability of the binding pose, the role of solvent molecules, and the conformational changes that may occur upon binding. An MD simulation could reveal the flexibility of this compound within a binding pocket and the persistence of key intermolecular interactions.

Illustrative Data for Ligand-Target Interactions This table is for illustrative purposes to show how data from such studies would be presented.

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Kinase A | -8.5 | LYS72, GLU91 | Hydrogen Bond |

| Protease B | -7.2 | VAL32, ILE50 | Hydrophobic |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational preferences of this compound is essential as the biological activity of a molecule is often dependent on its three-dimensional shape.

Computational methods can be used to map the potential energy surface of the molecule, identifying low-energy (and therefore more stable) conformations. This energy landscape provides a probability distribution of the different shapes the molecule can adopt. For this compound, key considerations would be the rotation around the bond connecting the amino group to the pyrazine ring and the orientation of the methyl group.

Quantum Chemical Analyses

Quantum chemical analyses employ the principles of quantum mechanics to study chemical phenomena. These methods provide detailed information about the electronic structure and reactivity of molecules.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. DFT studies on a molecule like this compound can provide a wealth of information.

DFT calculations can be used to determine optimized molecular geometry, vibrational frequencies, and various electronic properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity.

Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution on the molecule's surface. These maps can identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are key to understanding intermolecular interactions.

Illustrative DFT Calculation Results This table is for illustrative purposes to show how data from such studies would be presented.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are developed by finding a statistical relationship between calculated molecular descriptors and experimentally determined activity.

For a series of compounds including this compound, a QSAR model could be developed to predict a specific biological activity, such as inhibitory concentration (IC50) against a particular enzyme. Molecular descriptors used in QSAR can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

Prediction of Chemical Reactivity and Selectivity

Computational methods are invaluable for predicting the chemical reactivity and selectivity of a molecule. By analyzing the electronic properties and steric factors, it is possible to forecast how a molecule like this compound will behave in a chemical reaction.

Fukui functions, derived from DFT, can be used to predict the most likely sites for nucleophilic and electrophilic attack. For this compound, this analysis could indicate which of the nitrogen atoms in the pyrazine ring is more susceptible to protonation or which carbon atom is more likely to undergo nucleophilic substitution.

Furthermore, computational modeling can be used to study reaction mechanisms, calculate activation energies, and predict the products of a reaction. This information is crucial for synthetic chemists looking to modify the structure of this compound or use it as a building block for more complex molecules. The presence of the iodo-, methyl-, and amino- groups on the pyrazine ring offers multiple sites for potential chemical modification, and computational studies can help in predicting the most favorable reaction pathways.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of 5-Iodo-6-methylpyrazin-2-amine. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for the confirmation of the connectivity and substitution pattern of the pyrazine (B50134) ring.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals corresponding to the aromatic proton, the methyl group protons, and the amine group protons.

The single aromatic proton on the pyrazine ring is anticipated to appear as a singlet in the downfield region, typically between 8.0 and 8.5 ppm, due to the deshielding effects of the electronegative nitrogen atoms and the iodine atom.

The methyl group protons are expected to produce a sharp singlet at approximately 2.4-2.6 ppm chemicalbook.comambeed.com.

The two protons of the primary amine group will likely appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration but is typically observed in the 4.5-5.5 ppm range.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display five distinct signals, one for each unique carbon atom in the molecule.

The carbon atoms of the pyrazine ring are expected to resonate in the aromatic region (130-160 ppm).

The carbon atom bonded to the iodine (C5) would be significantly shifted to a higher field (lower ppm value, typically around 90-100 ppm) due to the heavy atom effect of iodine.

The carbon attached to the amine group (C2) and the methyl-substituted carbon (C6) would appear at the lower field end of the aromatic region.

The methyl carbon signal is expected in the aliphatic region, around 20-25 ppm.

Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~8.1 | Singlet | H-3 (Aromatic) |

| ¹H | ~4.8 | Broad Singlet | -NH₂ |

| ¹H | ~2.5 | Singlet | -CH₃ |

| ¹³C | ~158 | - | C-2 (-NH₂) |

| ¹³C | ~150 | - | C-6 (-CH₃) |

| ¹³C | ~138 | - | C-3 |

| ¹³C | ~95 | - | C-5 (-I) |

| ¹³C | ~22 | - | -CH₃ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular weight and elemental composition of this compound. Using techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ can be measured with high mass accuracy (typically <5 ppm), which allows for the unambiguous confirmation of the molecular formula, C₅H₆IN₃⁺ nih.gov.

The fragmentation pathways can be elucidated using tandem mass spectrometry (MS/MS). The fragmentation of pyrazine derivatives often involves characteristic losses. For this compound, the major fragmentation would likely involve the loss of the iodine radical, followed by subsequent fragmentation of the pyrazine ring.

Expected HRMS Fragmentation Data

| m/z (calculated) | Ion Formula | Description |

|---|---|---|

| 235.9685 | [C₅H₆IN₃]⁺ | Molecular Ion [M]⁺ |

| 236.9758 | [C₅H₇IN₃]⁺ | Protonated Molecule [M+H]⁺ |

| 109.0640 | [C₅H₇N₃]⁺ | Fragment from loss of Iodine |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational modes of the bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands confirming its structure researchgate.net.

N-H Stretching: Two distinct bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.

C=N and C=C Stretching: The pyrazine ring will exhibit characteristic stretching vibrations for C=N and C=C bonds in the 1500-1650 cm⁻¹ region.

N-H Bending: The scissoring vibration of the -NH₂ group is expected around 1600 cm⁻¹.

C-I Stretching: The carbon-iodine bond stretch is expected in the far-infrared region, typically between 500 and 600 cm⁻¹.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3450 - 3300 | Asymmetric & Symmetric Stretch | N-H (Amine) |

| 3100 - 3000 | Stretch | Aromatic C-H |

| 2980 - 2850 | Stretch | Aliphatic C-H (Methyl) |

| 1650 - 1550 | Stretch | C=N / C=C (Ring) |

| 1620 - 1580 | Bend (Scissoring) | N-H (Amine) |

| 600 - 500 | Stretch | C-I |

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for determining the purity of this compound and for analyzing it within complex mixtures.

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of non-volatile compounds. A reversed-phase HPLC method would be most suitable for this compound.

Stationary Phase: A C18 (octadecylsilyl) column is commonly used for separating pyrazine derivatives nih.gov.

Mobile Phase: A gradient elution using a mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol is typical.

Detection: A UV-Vis detector is effective, as the pyrazine ring system is chromophoric and will absorb UV light strongly, likely around 254 nm and 280 nm. Purity is determined by integrating the peak area of the main component relative to any impurity peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds researchgate.netscribd.com. While this compound has some volatility, its primary amine group can lead to poor peak shape and column interactions. To improve its chromatographic behavior, derivatization of the amine group (e.g., through acylation or silylation) may be performed to increase volatility and reduce polarity. The separated components are then identified by their mass spectra, which provide a molecular fingerprint and structural information based on fragmentation patterns sigmaaldrich.com.

Advanced Hyphenated Techniques for Complex Sample Analysis

The analysis of this compound in complex matrices, such as in environmental samples, biological fluids, or as a trace impurity in pharmaceutical preparations, necessitates the use of advanced analytical methodologies. Hyphenated techniques, which couple a separation technique with a detection technique, are indispensable for achieving the required selectivity and sensitivity for accurate quantification and structural elucidation. saspublishers.comijnrd.org These techniques are pivotal in modern analytical chemistry for providing comprehensive insights into complex samples. ijnrd.org

The most powerful and commonly employed hyphenated techniques for the analysis of halogenated and nitrogen-containing heterocyclic compounds like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). longdom.org These methods offer the high separation efficiency of chromatography combined with the sensitive and specific detection capabilities of mass spectrometry. longdom.org

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. longdom.org For this compound, GC-MS can provide excellent separation from other volatile components in a sample mixture. The mass spectrometer detector allows for the identification and quantification of the target analyte at trace levels.

Illustrative GC-MS Operating Parameters:

| Parameter | Condition |

| GC System | Agilent 7890B GC |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium, 1.0 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 80 °C (hold 1 min), then 15 °C/min to 300 °C (hold 5 min) |

| MS System | Agilent 5977A MSD |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | m/z 40-400 |

| Source Temperature | 230 °C |

| Quadrupole Temp | 150 °C |

This is a hypothetical data table created for illustrative purposes based on typical GC-MS parameters for similar analytes.

The fragmentation pattern of this compound in the mass spectrum is a critical piece of information for its identification. Under electron ionization, the molecule will form a molecular ion (M+), and subsequent fragmentation will yield characteristic product ions. The presence of iodine is readily identified by its characteristic isotopic pattern.

Predicted Fragmentation of this compound:

The mass spectrum of an amine-containing compound often shows a significant molecular ion peak. youtube.com The fragmentation of pyrazine rings can be complex, but key losses would be expected. A primary fragmentation pathway for aliphatic amines involves the cleavage of the C-C bond alpha to the nitrogen atom. libretexts.org

Molecular Ion (M+) : The molecular ion peak would be observed at an m/z corresponding to the molecular weight of the compound.

Loss of Iodine : A significant fragment would likely correspond to the loss of the iodine atom.

Loss of Methyl Group : Fragmentation involving the loss of the methyl group is also anticipated.

Ring Cleavage : Further fragmentation can lead to the cleavage of the pyrazine ring, producing smaller charged fragments.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For non-volatile compounds or those that are thermally labile, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a tandem mass spectrometer (MS/MS), is the technique of choice. longdom.org LC-MS/MS offers exceptional sensitivity and selectivity, making it ideal for detecting and quantifying trace amounts of this compound in complex matrices. lcms.cznih.gov The use of tandem mass spectrometry allows for Multiple Reaction Monitoring (MRM), which significantly enhances the signal-to-noise ratio by monitoring specific precursor-to-product ion transitions. lcms.cz

Illustrative LC-MS/MS Operating Parameters:

| Parameter | Condition |

| LC System | Shimadzu Nexera X2 |

| Column | C18 reverse-phase (100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 min |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| MS System | SCIEX QTRAP 6500+ |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Precursor Ion (Q1) -> Product Ion (Q3) |

This is a hypothetical data table created for illustrative purposes based on typical LC-MS/MS parameters for similar analytes.

The selection of appropriate MRM transitions is crucial for the selective and sensitive quantification of this compound. This involves the selection of the protonated molecule [M+H]+ as the precursor ion in the first quadrupole (Q1), followed by collision-induced dissociation (CID) in the second quadrupole (q2), and detection of specific product ions in the third quadrupole (Q3).

Hypothetical MRM Transitions for this compound:

| Precursor Ion (m/z) | Product Ion (m/z) | Description |

| [M+H]+ | [Fragment A]+ | Quantifier Ion |

| [M+H]+ | [Fragment B]+ | Qualifier Ion |

This is a hypothetical data table illustrating the concept of MRM transitions. The specific m/z values would be determined experimentally.

The combination of chromatographic separation with the high specificity of tandem mass spectrometry makes LC-MS/MS a powerful tool for the unambiguous identification and precise quantification of this compound in even the most challenging sample matrices.

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Routes for Halogenated Pyrazinamines

The advancement of synthetic chemistry is crucial for the exploration of novel pyrazinamine derivatives. mdpi.com Future research will likely focus on developing more efficient, economical, and environmentally benign methods for the synthesis and functionalization of the pyrazine (B50134) scaffold. mdpi.com Traditional methods often require harsh conditions or multi-step processes, limiting the accessible chemical space and generating significant waste.

Emerging paradigms in this area include:

Catalyst-Free Tandem Reactions: Exploring reactions such as tandem hydroamination/cyclization that can construct the pyrazine ring system in a single, atom-economical step.

C-H Activation: Direct functionalization of carbon-hydrogen bonds on the pyrazine ring offers a more efficient alternative to traditional pre-functionalization strategies, allowing for the late-stage introduction of halogens and other groups.

Flow Chemistry: The use of microreactor technology can enable safer, more scalable, and highly controlled synthesis of halogenated pyrazinamines, particularly for reactions involving hazardous reagents or intermediates.

Photoredox Catalysis: Light-driven reactions provide a green and powerful tool for forging new bonds and introducing functional groups onto the pyrazine core under mild conditions.

The development of these sustainable routes is paramount for building diverse libraries of halogenated pyrazinamines for high-throughput screening and downstream applications.

Exploration of Undiscovered Biological Targets and Therapeutic Applications

Pyrazine derivatives are known to possess a wide spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. tandfonline.comscispace.com For instance, pyrazine carboxamide analogs have been identified as innovative broad-spectrum viral polymerase inhibitors. mdpi.com However, the full therapeutic potential of compounds like 5-Iodo-6-methylpyrazin-2-amine remains largely untapped.

Future research should be directed towards:

High-Throughput Screening: Testing libraries of halogenated pyrazinamines against a wide array of biological targets, including kinases, proteases, and GPCRs, to identify novel bioactivities.

Phenotypic Screening: Utilizing cell-based assays to discover compounds that induce a desired physiological effect, even without a priori knowledge of the specific molecular target.

Exploring Novel Therapeutic Areas: Investigating applications beyond traditional drug targets. For example, pyrazines are crucial semiochemicals in the chemical ecology of insects, mediating behaviors like aggregation and predator avoidance. researchgate.netdoaj.org This opens up the possibility of developing pyrazine-based compounds as sustainable and environmentally sound pest management agents. researchgate.netdoaj.org

The unique electronic properties conferred by the iodine atom in this compound can lead to specific interactions with biological targets, such as halogen bonding, which may be exploited for designing highly selective inhibitors.

Application of Artificial Intelligence and Machine Learning in Pyrazine Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery pipeline for pyrazine-based compounds. bpasjournals.com These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the scope of human researchers. mdpi.com

Key applications of AI/ML in this context include:

Target Identification and Validation: AI algorithms can analyze genomic, proteomic, and clinical data to identify and validate novel biological targets for which pyrazine derivatives may be effective.

De Novo Drug Design: Generative AI models can design entirely new pyrazine-based molecules with optimized properties for a specific target. These models can learn the underlying rules of chemical synthesis and biological activity to propose novel, synthesizable candidates. nih.gov

Predictive Modeling: ML models, such as graph neural networks, can be trained to predict the physicochemical properties, biological activity, and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles of pyrazine derivatives with high accuracy. astrazeneca.comijirt.org This allows for the rapid virtual screening of large chemical libraries, prioritizing the most promising candidates for synthesis and experimental testing, thereby reducing costs and timelines. bpasjournals.comnih.gov

Synthesis Planning: AI can devise novel and efficient synthetic routes for target pyrazine molecules, accelerating the design-make-test-analyze cycle. ijirt.org

By leveraging AI, researchers can more effectively navigate the vast chemical space of pyrazine derivatives to discover new therapeutic agents. astrazeneca.com

Integration of Chemical Biology and Omics Technologies for Deeper Mechanistic Insights

Understanding the precise mechanism of action is critical for the development of any therapeutic agent. The integration of chemical biology probes with "omics" technologies (e.g., proteomics, transcriptomics, metabolomics) provides a powerful approach to elucidate how compounds like this compound exert their biological effects.

Future research in this area will involve:

Development of Pyrazine-Based Probes: Synthesizing derivatives of this compound that are tagged with reporter molecules (e.g., fluorophores, biotin) to allow for the visualization and identification of their cellular binding partners.

Target Deconvolution: Using techniques like activity-based protein profiling (ABPP) and thermal proteome profiling (TPP) to identify the specific protein targets of a bioactive pyrazine compound within a complex biological system.

Multi-Omics Analysis: Treating cells or organisms with the compound and subsequently analyzing changes in the proteome, transcriptome, and metabolome. This systems-level view can reveal the downstream pathways modulated by the compound, offering deep insights into its mechanism of action and potential off-target effects.

Disulfide-Reducing Agents: Pyrazine-derived molecules have been developed as disulfide-reducing agents for use in chemical biology, demonstrating reactivity superior to standard reagents like DTT. rsc.org This highlights the potential for developing specialized pyrazine-based tools to probe biological systems. rsc.org

These integrated approaches will move research beyond simply identifying what a compound does to understanding precisely how it works at a molecular level.

Potential in Materials Science, Including Optoelectronic Applications

The unique electronic properties of the pyrazine ring make it an attractive building block for advanced materials. Pyrazine is an electron-deficient system, a property that is highly desirable for creating materials with favorable charge transfer characteristics for use in electronic devices. mdpi.comrsc.org

The potential applications for pyrazine derivatives in materials science are extensive:

Organic Light-Emitting Diodes (OLEDs): The electron-transporting properties of pyrazine-based systems make them excellent candidates for use in OLEDs. researchgate.net Doping emissive polymers with pyrazine derivatives can significantly enhance the efficiency of these devices. researchgate.net

Organic Solar Cells (OSCs): In donor-acceptor (D-A) type structures, the pyrazine moiety can act as a potent electron acceptor. mdpi.com The strong electron-withdrawing ability of the pyrazine core helps to lower the HOMO-LUMO gap, which is beneficial for absorbing a broader range of the solar spectrum. researchgate.netmdpi.com

Field-Effect Transistors (FETs): Pyrazine-functionalized π-conjugated materials are being explored for their charge transport capabilities in organic field-effect transistors (OFETs). rsc.org

Nonlinear Optical (NLO) Materials: The incorporation of the pyrazine moiety into push-pull electronic systems has been shown to result in fascinating NLO properties, which are crucial for applications in photonics and optical data processing. mdpi.com

Future work will focus on the synthesis of novel π-conjugated materials incorporating this compound and related structures to fine-tune their optoelectronic properties for next-generation electronic devices. rsc.org

Table of Potential Research Applications

| Research Area | Focus | Potential Outcome |

|---|---|---|

| Sustainable Synthesis | Development of green, efficient synthetic routes. | Increased accessibility of diverse pyrazinamine libraries for research. |

| Therapeutic Discovery | Screening against new biological targets. | Novel drugs for cancer, infectious diseases, or use as agrochemicals. |

| AI in Drug Discovery | De novo design and predictive modeling. | Accelerated discovery of potent and selective pyrazine-based medicines. |

| Chemical Biology | Elucidation of molecular mechanisms of action. | Deeper understanding of biological pathways and drug-target interactions. |

| Materials Science | Creation of novel optoelectronic materials. | Advanced OLEDs, solar cells, and other electronic components. |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Q & A

Q. What are the optimal synthetic routes for 5-Iodo-6-methylpyrazin-2-amine, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis of iodinated pyrazine derivatives typically involves nucleophilic substitution or coupling reactions. For example, substituting a halogen (e.g., bromine) on the pyrazine ring with iodine using NaI or CuI catalysts under reflux conditions (e.g., DMF, 80–100°C) is a common approach . Reaction optimization may include:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity.

- Catalyst screening : CuI or Pd-based catalysts improve iodine incorporation .

- Temperature control : Prolonged heating (>12 hours) may reduce decomposition.

- Yield tracking : Monitor via HPLC or NMR to identify side products (e.g., dehalogenation).

Table 1 : Comparison of synthetic methods from analogous compounds:

| Method | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Halogen exchange | CuI | DMF | 65–75 | |

| Buchwald-Hartwig | Pd(dba)₂ | Toluene | 50–60 |

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Confirm substitution patterns (¹H NMR for methyl groups; ¹³C NMR for iodine’s deshielding effects) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ with isotopic patterns for iodine) .

- HPLC-PDA : Assess purity (>95% recommended for biological assays) .

- Elemental analysis : Validate C, H, N composition.

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

- Methodological Answer :

- Antimicrobial screening : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria .

- Cytotoxicity assays : Test on cancer cell lines (e.g., MTT assay) with IC₅₀ calculations .

- Solubility testing : Use DMSO stocks diluted in PBS; assess precipitation via dynamic light scattering .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?

- Methodological Answer :

- Substituent variation : Replace iodine with other halogens (Br, Cl) or functional groups (NH₂, OMe) to probe electronic effects .

- QSAR modeling : Use software like MOE to correlate logP, polar surface area, and steric parameters with bioactivity .

- In silico docking : Predict binding affinity to targets (e.g., kinases) using PyMOL or AutoDock .

Table 2 : Example SAR data from pyrazine analogs:

| Substituent | logP | MIC (μg/mL) | IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| Iodo | 2.1 | 12.5 | 8.3 | |

| Bromo | 1.8 | 25.0 | 15.7 |

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay standardization : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration) .

- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with results .

- Orthogonal assays : Confirm antimicrobial activity via both agar diffusion and live-cell imaging .

Q. How can the stability of this compound be optimized under experimental storage conditions?

- Methodological Answer :

- Light sensitivity : Store in amber vials at −20°C; avoid repeated freeze-thaw cycles .

- Solvent selection : Use anhydrous DMSO for stock solutions; test stability via UV-Vis over 72 hours .

- Degradation markers : Monitor iodine loss via ICP-MS or iodometric titration .

Data Interpretation and Validation

Q. What analytical techniques confirm the regioselectivity of iodination in this compound?

- Methodological Answer :

- X-ray crystallography : Resolve crystal structures to confirm iodine’s position .

- NOESY NMR : Detect spatial proximity between iodine and adjacent substituents .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.